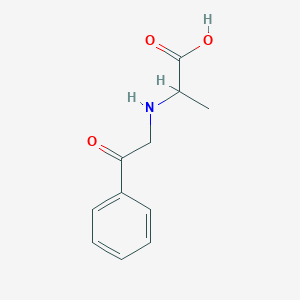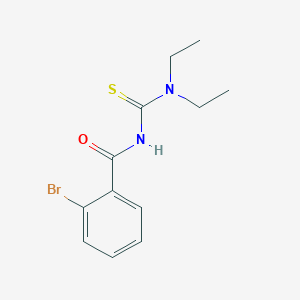
E955;Trichlorosucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucralose is a widely used artificial sweetener and sugar substitute. It is known for being approximately 600 times sweeter than sucrose (table sugar) and is commonly marketed under the brand name Splenda . Sucralose is unique because it is derived from sucrose by replacing three hydroxyl groups with chlorine atoms, making it non-caloric and indigestible by the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sucralose is synthesized from sucrose through a process called selective chlorination. The synthesis involves several steps, including the protection of specific hydroxyl groups, chlorination, and deprotection . The primary hydroxyl groups of sucrose are first protected using trityl chloride, followed by peracetylation with acetic anhydride to protect the remaining hydroxyl groups . The protected intermediate is then selectively chlorinated at the C4 position of the glucose unit and the C1 and C6 positions of the fructose unit . Finally, the protecting groups are removed to yield sucralose .
Industrial Production Methods: Industrial production of sucralose involves similar steps but on a larger scale. The process typically includes the use of chlorinating reagents in a non-proton type polar solvent to form chlorinated sucrose, followed by de-acylation in a sodium methoxide/methanol system to produce sucralose . This method offers high yield rates and mild reaction conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Sucralose primarily undergoes substitution reactions due to the presence of chlorine atoms. The selective chlorination process is a key reaction in its synthesis .
Common Reagents and Conditions: The chlorination of sucrose to form sucralose involves reagents such as trityl chloride and acetic anhydride . The reaction conditions typically include acidic environments to facilitate the chlorination and subsequent deprotection steps .
Major Products Formed: The major product formed from the chlorination of sucrose is sucralose, which is characterized by the replacement of three hydroxyl groups with chlorine atoms .
Wissenschaftliche Forschungsanwendungen
Sucralose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying selective chlorination reactions . In biology and medicine, sucralose is studied for its effects on metabolism, insulin secretion, and gut microbiota . It is also used in the food industry as a non-caloric sweetener in various products, including beverages, desserts, and baked goods .
Wirkmechanismus
This binding initiates a cascade of intracellular events, including the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-triphosphate . This process ultimately leads to the perception of sweetness without the caloric intake associated with sucrose .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Sucralose is often compared to other artificial sweeteners such as aspartame, saccharin, acesulfame potassium, and neotame .
Uniqueness: What sets sucralose apart from these compounds is its stability under heat and acidic conditions, making it suitable for use in a wide range of food products . Additionally, sucralose does not metabolize in the human body, which means it does not contribute to caloric intake or affect blood sugar levels .
Conclusion
Sucralose is a versatile and widely used artificial sweetener with unique properties that make it suitable for various applications in food, medicine, and scientific research. Its stability, non-caloric nature, and high sweetness intensity make it a valuable compound in the quest for healthier sugar alternatives.
Eigenschaften
Molekularformel |
C12H19Cl3O8 |
|---|---|
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
2-[(2S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4?,5?,6?,7?,8?,9?,10?,11?,12-/m1/s1 |
InChI-Schlüssel |
BAQAVOSOZGMPRM-LBJPBCLVSA-N |
Isomerische SMILES |
C(C1C(C(C(C(O1)O[C@@]2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B14802097.png)


![N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B14802112.png)

![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)

![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
